molecular formula C26H21F3N4O3S B2922729 N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide CAS No. 389071-68-5

N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide

Cat. No. B2922729
CAS RN: 389071-68-5
M. Wt: 526.53
InChI Key: CAAFRPNNBKGVQB-UHFFFAOYSA-N
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Description

“N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide” is a complex organic compound . The compound contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic compounds, particularly those containing a triazole nucleus . The synthesis process can be complex and requires precise control over the reaction conditions .


Molecular Structure Analysis

The molecular formula of the compound is C26H21F3N4O3S . It contains a triazole ring, a phenacyl sulfanyl group, a trifluoromethyl phenyl group, and a phenoxyacetamide group .


Chemical Reactions Analysis

The compound, due to its complex structure, can participate in a variety of chemical reactions. The presence of the triazole ring and the trifluoromethyl group can influence the reactivity of the compound .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis Methods :

    • N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide derivatives are synthesized through reactions involving triazole compounds and various chlorides or bromides (Demirbas, Demirbaş, & Karaoglu, 2005).
    • Another synthesis route involves the reaction of S-alkylation of N-phenyl-2-chloroacetamide and triazole derivatives under alkaline conditions (Hu Yu-sen, 2009).
  • Biological Activities :

    • Some of these compounds have demonstrated antimicrobial and antitumor activities. For example, certain synthesized compounds revealed antimicrobial activity, and 6 out of 14 studied compounds showed antitumor activity (Demirbas, Demirbaş, & Karaoglu, 2005).
    • Preliminary biological tests of related compounds suggest effects on plant root growth and inhibition of stem growth at various concentrations (Hu Yu-sen, 2009).

Spectroscopic Characterization

  • These compounds' spectroscopic characteristics have been explored to understand their structure and potential applications in chemistry (Bojilova & Rodios, 1991).

Anti-Candida Activity

  • Analogous compounds, specifically benzoxazole derivatives, have shown notable anti-Candida activity, which can be an area of interest for further research and application in medical sciences (Staniszewska et al., 2021).

Antibacterial Agents

  • Similarly structured compounds like oxazolidinone antibacterial agents have shown significant activity against a variety of bacterial clinical isolates, suggesting potential applications in developing new antibacterial drugs (Zurenko et al., 1996).

Anti-Inflammatory and Kinase Inhibition

  • Compounds with a similar structure have shown anti-inflammatory activity and p38α MAP kinase inhibition, indicating potential applications in pharmaceuticals for treating inflammation and related disorders (Tariq et al., 2018).

Future Directions

Triazole compounds have been the subject of extensive research due to their wide range of biological activities . Future research could focus on exploring the potential applications of this compound in various fields, including medicinal chemistry.

properties

IUPAC Name

N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F3N4O3S/c27-26(28,29)19-10-7-11-20(14-19)33-23(15-30-24(35)16-36-21-12-5-2-6-13-21)31-32-25(33)37-17-22(34)18-8-3-1-4-9-18/h1-14H,15-17H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAFRPNNBKGVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide

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